molecular formula C45H89NO22P4 B15288872 azane;[(2R)-3-[[(2S,3R,5S,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

azane;[(2R)-3-[[(2S,3R,5S,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

Cat. No.: B15288872
M. Wt: 1120.1 g/mol
InChI Key: PAQFITLFXLWLPQ-JPFTWQTOSA-N
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Description

This compound is a highly phosphorylated phospholipid derivative featuring:

  • Azane (ammonia) as a central nitrogen-containing group.
  • A cyclohexyl backbone substituted with three phosphonooxy groups at positions 3, 4, and 5, along with hydroxyl groups at positions 2 and 4.
  • Two (Z)-octadec-9-enoyl (oleoyl) fatty acid chains esterified to a glycerol moiety. The phosphorylated cyclohexyl moiety distinguishes it from conventional phospholipids like phosphatidylcholine or phosphatidylethanolamine .

Properties

Molecular Formula

C45H89NO22P4

Molecular Weight

1120.1 g/mol

IUPAC Name

azane;[(2R)-3-[[(2S,3R,5S,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C45H86O22P4.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)61-35-37(63-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)36-62-71(59,60)67-42-40(48)43(64-68(50,51)52)45(66-70(56,57)58)44(41(42)49)65-69(53,54)55;/h17-20,37,40-45,48-49H,3-16,21-36H2,1-2H3,(H,59,60)(H2,50,51,52)(H2,53,54,55)(H2,56,57,58);1H3/b19-17-,20-18-;/t37-,40+,41+,42?,43-,44+,45?;/m1./s1

InChI Key

PAQFITLFXLWLPQ-JPFTWQTOSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC.N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, esterification, and phosphorylation reactions. Each step would require specific reagents and conditions to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of the synthetic route to maximize yield and purity. This might involve the use of automated synthesis equipment and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The phosphonooxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of ester groups would yield alcohols.

Scientific Research Applications

This compound could have several scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or inhibitor in biochemical studies.

    Medicine: Potential therapeutic applications due to its complex structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. The hydroxyl and phosphonooxy groups could participate in hydrogen bonding and electrostatic interactions, while the octadec-9-enoyl groups could interact with hydrophobic regions of proteins or membranes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Features Phosphorylation Sites Fatty Acid Chains Bioactivity (Predicted/Reported)
Target Compound (Azane derivative) Cyclohexyl triphosphonooxy core; dual oleoyl chains 3,4,5 on cyclohexyl (Z)-octadec-9-enoyl (x2) Unknown; potential membrane modulation
1-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine Ethanolamine head group; single phosphate Glycerol C3 (Z)-octadec-9-enoyl (x1) Membrane stabilization; apoptosis regulation
Azane [(2R)-3-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate Hexadecanoyl chains; ethanolamine-phosphate linkage Glycerol C3 Hexadecanoyl (x2) Synthetic surfactant; no reported bioactivity
Phosphatidylglycerol (e.g., 1-Palmitoyl-2-Oleoyl-sn-Glycero-3-Phospho-(1-glycerol)) Glycerol-phosphate head group; mixed acyl chains Glycerol C3 Palmitoyl, oleoyl Mitochondrial membrane component; antibacterial

Key Observations :

  • Unlike phosphatidylglycerol or phosphatidylethanolamine, its lack of a polar head group (e.g., choline, ethanolamine) may reduce solubility in aqueous environments .

Computational Similarity Analysis

Table 2: Tanimoto Similarity Indices (Morgan Fingerprints)

Compound Pair Tanimoto Coefficient Functional Overlap
Target Compound vs. 1-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine 0.41 Low (divergent phosphorylation motifs)
Target Compound vs. Phosphatidylglycerol 0.38 Moderate (shared glycerol backbone)
Target Compound vs. Synthetic Azane Hexadecanoate 0.55 High (shared azane and phosphate linkages)

Implications :

  • A Tanimoto coefficient >0.5 indicates significant structural similarity with the synthetic azane hexadecanoate, suggesting comparable physicochemical properties (e.g., logP, polar surface area) .
  • The low similarity to natural phospholipids (e.g., phosphatidylglycerol) highlights its atypical phosphorylation pattern .

Predicted Bioactivity and Docking Variability

Molecular docking simulations reveal that minor structural changes in phosphorylated lipids drastically alter binding affinities. For example:

  • The triphosphonooxycyclohexyl group in the target compound may interact with kinases or phosphatases via its dense negative charge, unlike monophosphorylated analogues .
  • In contrast, phosphatidylglycerol’s single phosphate group shows preferential binding to bacterial membrane proteins (e.g., cardiolipin synthases) .

Activity Landscape Analysis :

  • Despite structural similarities, the target compound’s activity profile is expected to diverge from phosphatidylethanolamine derivatives due to "activity cliffs"—small structural changes (e.g., cyclohexyl vs. glycerol core) leading to significant functional differences .

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